molecular formula C11H10N2O2 B14359684 N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide CAS No. 90831-39-3

N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide

Cat. No.: B14359684
CAS No.: 90831-39-3
M. Wt: 202.21 g/mol
InChI Key: NRMIBWRVXTZRQH-UHFFFAOYSA-N
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Description

N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide can be achieved through various methods. One common approach involves the reaction of α-haloketones with formamide, leading to the formation of oxazole rings . Another method is the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) and aldehydes to produce oxazoles . These reactions typically require specific catalysts and conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of oxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. For instance, the use of Cu(I) or Ru(II) as catalysts in (3 + 2) cycloaddition reactions has been explored . alternative metal-free methods are being developed to address the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phenylglyoxals .

Mechanism of Action

The mechanism of action of N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

90831-39-3

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

N-methyl-5-phenyl-1,3-oxazole-2-carboxamide

InChI

InChI=1S/C11H10N2O2/c1-12-10(14)11-13-7-9(15-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)

InChI Key

NRMIBWRVXTZRQH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(O1)C2=CC=CC=C2

Origin of Product

United States

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